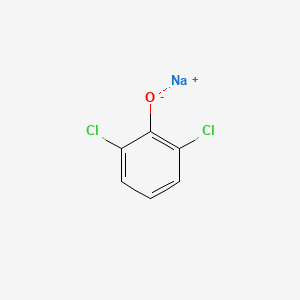
Sodium 2,6-dichlorophenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium 2,6-dichlorophenolate is a chemical compound with the molecular formula C6H3Cl2NaO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is often used as a redox indicator due to its distinct color change properties.
準備方法
Synthetic Routes and Reaction Conditions: Sodium 2,6-dichlorophenolate can be synthesized through the reaction of 2,6-dichlorophenol with sodium hydroxide. The reaction typically involves dissolving 2,6-dichlorophenol in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound.
化学反応の分析
Types of Reactions: Sodium 2,6-dichlorophenolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: In the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, this compound can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of phenolic derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted phenol derivatives.
Major Products Formed: The major products formed from these reactions include quinones, phenolic derivatives, and substituted phenols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Analytical Chemistry
Sodium 2,6-dichlorophenolate serves as a redox dye in various analytical applications. Its ability to change color based on oxidation states makes it valuable for:
- Vitamin C Determination : It acts as an indicator for vitamin C (ascorbic acid), where the blue dye is reduced to a colorless compound in the presence of vitamin C. This property is utilized in titrations and spectrophotometric analyses to quantify vitamin C levels in food and pharmaceutical products .
- Photosynthesis Studies : The compound is employed to monitor light reactions in photosynthesis. It functions as an electron acceptor that changes color when reduced, allowing researchers to measure the rate of photosynthesis by assessing the amount of dye reduced during the process .
Environmental Monitoring
This compound is also significant in environmental chemistry:
- Detection of Chlorinated Compounds : It can be used as a probe for quantifying residual free chlorine and bromine in water systems. Its reactivity with halogenating agents allows for monitoring disinfection efficacy and the formation of disinfection byproducts (DBPs) in treated water systems .
- Wastewater Treatment : The compound can help assess the presence of chlorinated phenolic compounds in wastewater, providing insights into contamination levels and treatment effectiveness .
Biochemical Applications
In biochemistry, this compound has several notable uses:
- Enzyme Activity Studies : It is utilized to investigate enzyme kinetics, particularly in studies involving glucose oxidase. The compound's redox properties allow researchers to measure enzymatic activity indirectly through changes in color intensity .
- Drug Development : The compound's interactions with biological molecules make it a candidate for research into new pharmaceuticals, particularly those targeting oxidative stress pathways .
Case Study 1: Vitamin C Analysis
A study demonstrated the effectiveness of this compound as a reagent for determining vitamin C concentrations in various fruit juices. The results indicated a high correlation between the dye's absorbance changes and vitamin C content, confirming its utility as a reliable analytical tool.
Case Study 2: Photosynthesis Measurement
Research involving plant samples showed that this compound could effectively measure the rate of photosynthesis under varying light conditions. The study highlighted its role in understanding plant responses to environmental changes.
作用機序
The mechanism of action of sodium 2,6-dichlorophenolate primarily involves its role as a redox indicator. The compound undergoes reversible oxidation and reduction reactions, which are accompanied by distinct color changes. This property makes it useful for monitoring electron transfer processes in various chemical and biological systems. The molecular targets and pathways involved include the electron transport chain in photosynthesis and enzymatic reactions in biochemical assays.
類似化合物との比較
2,6-Dichlorophenol: This compound is structurally similar to sodium 2,6-dichlorophenolate but lacks the sodium ion. It is used in the synthesis of various organic compounds.
2,6-Dichlorophenolindophenol: Another related compound, often used as a redox indicator in similar applications.
Uniqueness: this compound is unique due to its sodium ion, which enhances its solubility in water and makes it more suitable for certain applications compared to its non-sodium counterparts. Its distinct color change properties also make it a valuable tool in various analytical and research settings.
特性
CAS番号 |
29726-01-0 |
|---|---|
分子式 |
C6H4Cl2NaO |
分子量 |
185.99 g/mol |
IUPAC名 |
sodium;2,6-dichlorophenolate |
InChI |
InChI=1S/C6H4Cl2O.Na/c7-4-2-1-3-5(8)6(4)9;/h1-3,9H; |
InChIキー |
SKFITFBTPYVNMQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)[O-])Cl.[Na+] |
正規SMILES |
C1=CC(=C(C(=C1)Cl)O)Cl.[Na] |
Key on ui other cas no. |
29726-01-0 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















